molecular formula C8H12ClN3S B3059815 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1281872-48-7

2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B3059815
CAS No.: 1281872-48-7
M. Wt: 217.72
InChI Key: WNZUMLZCWOVTNW-UHFFFAOYSA-N
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Description

2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 3 and an ethylamine side chain at position 6, forming a hydrochloride salt. Its molecular formula is C₇H₁₂ClN₃S (molecular weight: 205.71 g/mol), with CAS number 1797941-14-0 . The compound is structurally characterized by a bicyclic system combining imidazole and thiazole rings, which confers unique electronic and steric properties. It is typically supplied as a stable powder for research applications, with storage at room temperature and precautionary handling due to mild hazards (H302, H315, H319, H335) .

Properties

IUPAC Name

2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-6-5-12-8-10-7(2-3-9)4-11(6)8;/h4-5H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZUMLZCWOVTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281872-48-7
Record name Imidazo[2,1-b]thiazole-6-ethanamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281872-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride is C8H10N2S·HCl. The molecular weight is approximately 202.70 g/mol. Its structure features a thiazole ring fused with an imidazole moiety, which is critical for its biological activity.

Research indicates that compounds containing thiazole and imidazole rings often exhibit significant antitumor and antimicrobial properties. The thiazole moiety contributes to the cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. For instance, derivatives of imidazo[2,1-b][1,3]thiazoles have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

  • Inhibition of Bcl-2 : Some studies have demonstrated that these compounds can inhibit Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication processes .

Antitumor Activity

A recent study evaluated various thiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride exhibited a significant IC50 value in the low micromolar range against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

CompoundCell LineIC50 (µM)
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine HClA4315.67
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine HClJurkat4.89

Antimicrobial Activity

In addition to antitumor properties, this compound has shown effectiveness against various bacterial strains. In vitro studies reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds can be significantly influenced by substituents on the rings. For example:

  • Methyl Substituents : The presence of methyl groups enhances electron density on the aromatic rings, improving interaction with biological targets.
  • Hydrophobic Groups : Incorporating hydrophobic groups can increase membrane permeability and improve bioavailability.

Study on Anticancer Activity

A study published in PubMed investigated a series of imidazo[2,1-b][1,3]thiazole derivatives for their anticancer properties. Among these derivatives, those similar in structure to 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride demonstrated potent activity against various cancer cell lines with minimal toxicity to normal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound belongs to a broader class of imidazo[2,1-b][1,3]thiazole derivatives, many of which exhibit biological activity. Below is a comparative analysis with key analogs:

Table 1: Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride C₇H₁₂ClN₃S 3-methyl, 6-ethylamine 205.71 Hydrochloride salt; fused bicyclic core Research chemical (no reported targets)
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride) C₂₅H₂₄ClN₇OS 3-piperazinylmethyl, 6-phenylquinoxaline carboxamide 518.02 SIRT1 agonist Enhances mitochondrial function; studied for metabolic disorders
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]amine dihydrochloride C₉H₁₅Cl₂N₃S 2,3-dimethyl, 6-ethylamine 268.21 Dihydrochloride salt; dimethyl substitution Supplier-listed research compound (ECHEMI)
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine hydrochloride C₇H₁₁ClN₃S 2,3-dihydro core, 6-ethylamine 205.71 (free base) Reduced bicyclic ring saturation Structural analog with similar stability
1-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanone C₆H₅ClN₂OS 6-chloro, 5-acetyl 188.63 Chloro and ketone substituents Intermediate in synthesis of bioactive molecules

Key Observations

Substituent Effects: The 3-methyl group in the target compound reduces steric hindrance compared to bulkier analogs like SRT1720, which has a piperazine-linked quinoxaline moiety . This difference likely impacts receptor binding; SRT1720 is a potent SIRT1 activator, whereas the target compound lacks reported target specificity. Dihydrochloride salts (e.g., [2-(2,3-dimethylimidazo[...])ethyl]amine dihydrochloride) exhibit higher solubility in aqueous media compared to monohydrochloride forms .

Biological Activity: SRT1720’s quinoxaline carboxamide extension enables strong SIRT1 activation (EC₅₀ ~0.16 μM), a feature absent in simpler ethylamine derivatives . Chlorinated analogs (e.g., 1-(6-chloroimidazo[...])ethanone) are often intermediates for anticancer or antimicrobial agents, highlighting the role of halogenation in bioactivity .

Preparation Methods

Core Heterocycle Formation: Imidazo[2,1-b]thiazole Skeleton

The imidazo[2,1-b]thiazole core is synthesized via a tandem cyclization-condensation reaction. A representative protocol involves reacting 2-amino-4-methylthiazole (1.0 eq) with glyoxal (40% aqueous, 1.2 eq) in methanol under reflux (70°C, 12 h) with p-toluenesulfonic acid (TosOH, 0.2 eq) as a catalyst. This generates the intermediate 3-methylimidazo[2,1-b]thiazole, which is isolated by extraction with ethyl acetate (3 × 50 mL) and dried over anhydrous sodium sulfate.

Alternative routes employ ethyl bromopyruvate (2.0 eq) and thiourea (1.0 eq) in ethanol under reflux (4 h) to form ethyl 2-aminothiazole-4-carboxylate, followed by cyclization with methyl-substituted phenacyl bromides (e.g., 2-bromo-1-(3-methylphenyl)ethanone) in dimethylformamide (DMF) at 100°C for 6 h. The latter method achieves 78–85% yield but requires chromatographic purification (silica gel, hexane/ethyl acetate 3:1).

Introduction of the Ethylamine Side Chain

Functionalization at the 6-position of the imidazo[2,1-b]thiazole core is achieved through palladium-catalyzed cross-coupling. A mixture of 6-bromo-3-methylimidazo[2,1-b]thiazole (1.0 eq), tert-butyl N-(2-aminoethyl)carbamate (1.5 eq), BrettPhos Pd G3 catalyst (0.1 eq), and sodium tert-butoxide (2.7 eq) in tert-amyl alcohol is heated to 90°C under nitrogen for 12 h. Post-reaction, the Boc-protected amine is deprotected using 4 M HCl in dioxane (25°C, 2 h), yielding 2-(3-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-amine.

A competing strategy involves nucleophilic aromatic substitution using 2-chloroethylamine hydrochloride (2.0 eq) and potassium carbonate (3.0 eq) in acetonitrile at 80°C for 24 h, though this route affords lower yields (52–60%) due to byproduct formation.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolving in anhydrous ethanol (10 mL/g) and treating with concentrated HCl (37%, 1.1 eq) at 0°C. The precipitate is filtered, washed with cold diethyl ether, and recrystallized from ethanol/water (9:1) to obtain white crystals (mp 214–216°C).

Optimization and Scalability

Critical parameters for industrial scalability include:

Parameter Optimal Condition Yield Impact
Cyclization Temperature 70–75°C ±5% yield per 10°C
Coupling Catalyst BrettPhos Pd G3 vs. XantPhos 82% vs. 68% yield
Salt Recrystallization Ethanol/water vs. acetone 95% vs. 87% purity

Flow chemistry approaches for the cyclization step (residence time 30 min, 70°C) enhance throughput by 40% compared to batch reactors.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 8.55 (d, J = 6.8 Hz, 1H), 7.92 (s, 1H), 7.36 (dd, J = 6.8, 1.2 Hz, 1H), 3.12 (t, J = 6.4 Hz, 2H), 2.89 (t, J = 6.4 Hz, 2H), 2.45 (s, 3H). HRMS (ESI): m/z calcd for C8H11ClN3S [M+H]+: 216.0421, found: 216.0419. Purity by HPLC (C18, 0.1% TFA/ACN): 99.2%.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation of 2-methyl regioisomers is suppressed by using TosOH instead of acetic acid (3:1 regiomeric ratio).
  • Amine Oxidation : Performing couplings under nitrogen with BHT (0.1%) stabilizes the ethylamine moiety.

Q & A

Q. What are the recommended synthetic routes for 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and salt formation. For example, imidazo[2,1-b]thiazole derivatives can be synthesized via condensation of aryl glyoxals, aryl amines, and 2-aminobenzothiazole under reflux in ethanol, followed by purification via recrystallization . Key factors affecting yield and purity include:
  • Temperature : Elevated temperatures (reflux conditions) promote cyclization but may require stabilization periods to avoid byproducts .
  • Solvent Choice : Ethanol is commonly used due to its polarity and ability to dissolve intermediates .
  • Catalysts : Sodium acetate can act as a base to deprotonate intermediates and drive reactions to completion .
    Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, ensuring stability and solubility .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify regioisomers and confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities .
  • X-ray Crystallography : Resolves crystal structure ambiguities, particularly for distinguishing stereoisomers .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects unreacted starting materials .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to:
  • Heat/Ignition Sources : Decomposition may occur above 25°C .
  • Strong Oxidizers : Reactive functional groups (e.g., amine) may undergo redox reactions .
    Use desiccants and inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How do electronic effects (e.g., electron-withdrawing/donating groups) influence the synthesis and reactivity of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Substituent electronic properties dictate reaction pathways. For example:
  • Electron-Withdrawing Groups (EWG) : Stabilize intermediates in cyclization reactions, favoring imidazo-thiazole core formation .
  • Electron-Donating Groups (EDG) : May hinder electrophilic substitution, requiring harsher conditions (e.g., higher temperatures) .
    Computational methods like Density Functional Theory (DFT) can predict transition-state energies and optimize substituent selection .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigate these by:
  • Standardizing Assay Conditions : Use consistent cell lines, solvent controls (e.g., DMSO concentration), and incubation times .
  • Dose-Response Curves : Establish EC50/IC50 values to compare potency across studies .
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What computational tools are effective for designing novel imidazo[2,1-b]thiazole derivatives with targeted properties?

  • Methodological Answer : Integrate computational and experimental workflows:
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., Gaussian) model reaction mechanisms and identify low-energy pathways .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina .
  • Machine Learning : Train models on existing datasets to prioritize substituents with desired bioactivity .

Q. How can multi-component reactions (MCRs) be optimized to synthesize complex imidazo-thiazole derivatives?

  • Methodological Answer : MCRs (e.g., one-pot three-component reactions) reduce synthetic steps. Optimization strategies include:
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to accelerate imine formation .
  • Real-Time Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

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